molecular formula C20H25FN2O3 B6072075 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6072075
M. Wt: 360.4 g/mol
InChI Key: UZFCHZIKOBVELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that has a unique structure, which makes it an interesting target for synthesis and study.

Mechanism of Action

The exact mechanism of action of 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the growth or proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has significant biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells and bacteria. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and study. However, one of the limitations of this compound is that it can be difficult and time-consuming to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is in the development of new synthetic methods for this compound, which may make it easier and more efficient to produce. Another area of research is in the study of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 2-fluoro-5-methoxybenzaldehyde with 3-butyn-2-ol in the presence of a base to form the corresponding propargylic alcohol. This intermediate is then subjected to a series of transformations, including a Sonogashira coupling reaction, a cyclization reaction, and a final reduction step, to yield the desired product.

Scientific Research Applications

2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.

properties

IUPAC Name

2-but-3-enoyl-7-[(2-fluoro-5-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-3-5-18(24)23-11-9-20(14-23)8-4-10-22(19(20)25)13-15-12-16(26-2)6-7-17(15)21/h3,6-7,12H,1,4-5,8-11,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFCHZIKOBVELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCN(C3)C(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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